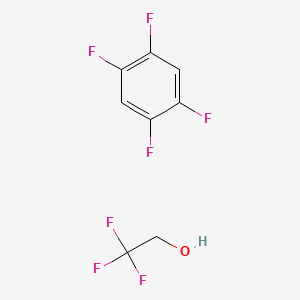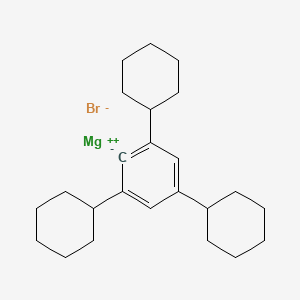![molecular formula C19H16N2S B14230559 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine CAS No. 780756-16-3](/img/structure/B14230559.png)
2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a sulfanyl group linked to a 2-methylphenyl and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine typically involves the reaction of 2-methylphenyl and phenylethenyl derivatives with a suitable pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the carbon-sulfur bond . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.
Substitution: Nucleophiles like amines or thiols; conditions: base (e.g., sodium hydride), solvent (e.g., DMF), room temperature to 80°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-{[2-(4-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine
- 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}benzimidazole
- 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}quinoline
Comparison: Compared to similar compounds, 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
780756-16-3 |
|---|---|
Molecular Formula |
C19H16N2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)-2-phenylethenyl]sulfanylpyrimidine |
InChI |
InChI=1S/C19H16N2S/c1-15-8-5-6-11-17(15)18(16-9-3-2-4-10-16)14-22-19-20-12-7-13-21-19/h2-14H,1H3 |
InChI Key |
BANTXMDMEPLEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CSC2=NC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


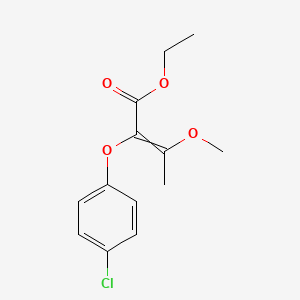
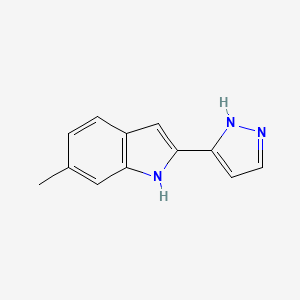
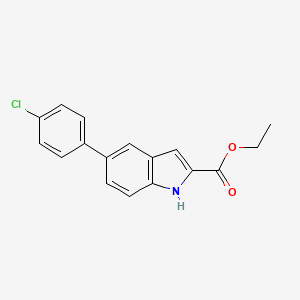
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
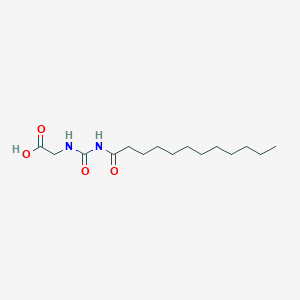

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
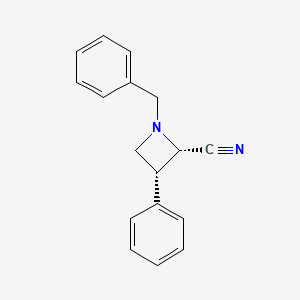
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
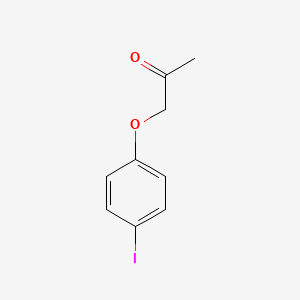
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
